N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a 4-chlorobenzyl group attached to a cyclobutyl-substituted diazepane ring, with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors under basic conditions.
Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the diazepane intermediate.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a cyclobutyl boronic acid and the diazepane intermediate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate carboxylic acid derivative and the diazepane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium(VI) compounds to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium(VI) compounds, such as pyridinium chlorochromate, in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with functional groups such as aldehydes or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Uniqueness
N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-cyclobutyl-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c18-15-7-5-14(6-8-15)13-19-17(22)21-10-2-9-20(11-12-21)16-3-1-4-16/h5-8,16H,1-4,9-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCSAMQXAKCKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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